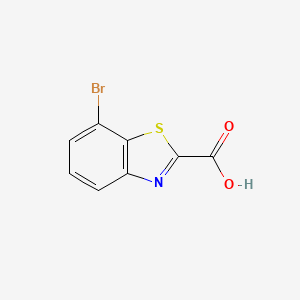

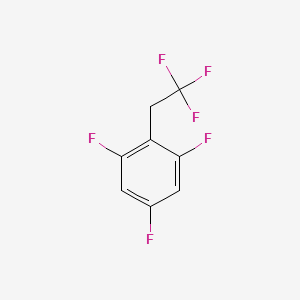

![molecular formula C13H18ClN3O B1389725 C-[5-(4-叔丁基苯基)-[1,2,4]噁二唑-3-基]-甲胺盐酸盐 CAS No. 1185294-12-5](/img/structure/B1389725.png)

C-[5-(4-叔丁基苯基)-[1,2,4]噁二唑-3-基]-甲胺盐酸盐

描述

“C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular weight of 267.75 .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been a subject of research due to their potential as anti-infective agents . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, a key component of the compound, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure can constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include the treatment of the starting compound with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.75 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available data.科学研究应用

化合物“C-[5-(4-叔丁基苯基)-[1,2,4]噁二唑-3-基]-甲胺盐酸盐”是一种用于蛋白质组学研究的专业化学品。虽然搜索结果没有提供关于这种特定化合物的六到八个独特应用的直接信息,但它们确实提供了关于噁二唑衍生物和相关化合物的通用用途的见解。以下是一些基于现有信息的潜在应用:

存储器件制造

噁二唑衍生物已被用作聚氨酯基双稳态非易失性存储器件的添加剂,这些器件具有电阻开关特性。 掺入这些化合物可以显著提高器件性能,例如提高开/关比并延长保持时间 .

合成方法学进展

微波辐射 (MWI) 在合成噁二唑衍生物方面的应用已显示出比经典合成策略的几个优点,包括更短的反应时间、更高的收率和更简单的纯化过程 .

药物发现

噁二唑衍生物因其潜在的药理特性而在药物发现中得到探索。 它们已被合成并测试了各种生物活性 .

为了更详细地分析“C-[5-(4-叔丁基苯基)-[1,2,4]噁二唑-3-基]-甲胺盐酸盐”,需要进行进一步的研究以确定特定的科学研究应用。这可能涉及审查科学文献或咨询蛋白质组学或有机化学领域的专家。

MilliporeSigma - 2-(4- 叔 丁基苯基)-5-(4-联苯基)-1,3,4-噁二唑 MDPI - 新型 1,2,4-噁二唑衍生物在药物发现中的应用 Springer - 关于 1,2,4-噁二唑作为抗…的合成概述

作用机制

- The primary target of this compound is not explicitly mentioned in the available literature. However, it belongs to the class of indole derivatives, which have diverse biological activities .

- However, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, and other activities .

Target of Action

Biochemical Pathways

Result of Action

实验室实验的优点和局限性

C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize, has a high yield and purity, and is soluble in both water and organic solvents. In addition, C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride is relatively inexpensive and non-toxic. However, C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride also has some limitations. It is not very stable and has a relatively low solubility in some solvents.

未来方向

The potential future directions for C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, further research into the synthesis of C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride and its derivatives could lead to the development of novel compounds with improved properties. Finally, C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride could be used in the development of novel fluorescent probes for use in biochemical and physiological experiments.

属性

IUPAC Name |

[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-13(2,3)10-6-4-9(5-7-10)12-15-11(8-14)16-17-12;/h4-7H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQXLZVRBCXONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

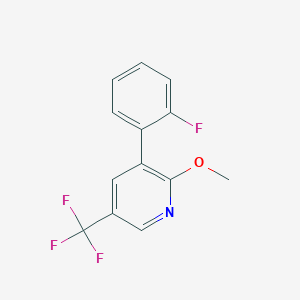

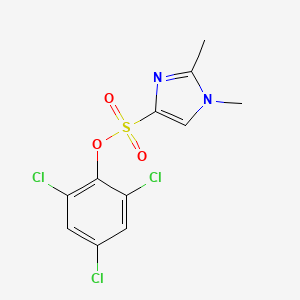

![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1389645.png)